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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748

(Rac)-Tivantinib (ARQ 197) has been a subject of extensive research, initially positioned as a
highly selective, non-ATP-competitive inhibitor of the MET receptor tyrosine kinase. However,
emerging evidence has revealed a more complex polypharmacology, with significant off-target
activities contributing to its biological effects. This guide provides a detailed comparison of
Tivantinib's activity against its intended target, MET, and other kinases, supported by
experimental data and protocols for researchers in drug development.

Kinase Selectivity Profile of (Rac)-Tivantinib

While early reports suggested high selectivity for MET over a panel of more than 200 other
kinases, subsequent research has identified other potent targets.[1][2] The cytotoxic effects of
Tivantinib, in many cases, appear to be independent of MET inhibition and are attributed to
these off-target interactions.[3][4] The following table summarizes the known inhibitory activities
of Tivantinib against various kinases.
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Experimental Protocols

Understanding the methodologies used to determine kinase inhibition is crucial for interpreting
selectivity data. Below are protocols for a biochemical kinase assay and a cell-based
proliferation assay.

Biochemical Kinase Inhibition Assay (Radiometric Filter
Binding Assay)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate
peptide by the kinase, a technique considered the gold standard for kinase profiling.[2]

Objective: To determine the in vitro inhibitory activity of Tivantinib against a specific kinase
(e.g., MET).

Materials:
e Recombinant human kinase (e.g., c-MET)

» Kinase reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 2 mM DTT, 0.1 mM
NaszVOa)

o Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
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[y-33P]ATP (radiolabeled ATP)

Unlabeled ATP

(Rac)-Tivantinib at various concentrations
10% Phosphoric Acid (Stop Solution)

P30 Filtermat paper

Scintillation counter

Procedure:

Reaction Setup: In a microplate, incubate the recombinant kinase with varying
concentrations of Tivantinib (or DMSO as a vehicle control) in the kinase reaction buffer for
20-30 minutes at room temperature.[8]

Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP
solution containing [y-33P]ATP.[8]

Incubation: Allow the reaction to proceed for a defined period (e.g., 10-60 minutes) at a
controlled temperature (e.g., 30°C).[1][9]

Termination: Stop the reaction by adding 10% phosphoric acid.[8]

Substrate Capture: Spot an aliquot of the reaction mixture onto a P30 filtermat. The
phosphorylated peptide substrate will bind to the phosphocellulose paper.

Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated
[y-33P]ATP.

Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.
The amount of radioactivity is directly proportional to the kinase activity.

Data Analysis: Calculate the percentage of kinase inhibition for each Tivantinib concentration
relative to the DMSO control. Determine the ICso value by fitting the data to a dose-response
curve.
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Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is
an indicator of cell viability and proliferation.

Objective: To measure the cytotoxic or cytostatic effect of Tivantinib on cancer cell lines.

Materials:

Human cancer cell lines (e.g., HT29, A549)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

(Rac)-Tivantinib at various concentrations

MTS reagent

Plate reader (spectrophotometer)
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to
adhere overnight.

e Compound Treatment: Replace the medium with fresh medium containing serial dilutions of
Tivantinib or DMSO (vehicle control).

 Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified
CO:z incubator.

o MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will
convert the MTS tetrazolium salt into a colored formazan product.

o Measurement: Measure the absorbance of the formazan product at 490 nm using a
microplate reader.
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» Data Analysis: Calculate the percentage of cell viability for each Tivantinib concentration
relative to the DMSO control. Determine the Glso (concentration for 50% of maximal
inhibition of cell proliferation) value from the dose-response curve.

Visualizing Pathways and Workflows
c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and
autophosphorylates, creating docking sites for various adaptor proteins. This initiates several
downstream signaling cascades that regulate cell proliferation, survival, migration, and
invasion.[6][8][10][11][12]
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Caption: The c-MET signaling cascade initiated by HGF binding.
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Experimental Workflow for Kinase Selectivity Profiling

Kinase selectivity profiling is a systematic process to evaluate the inhibitory activity of a
compound against a large panel of kinases. This workflow illustrates the key steps in a typical

radiometric assay-based screen.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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